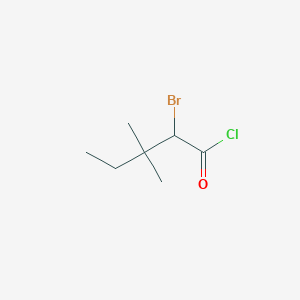

alpha-Bromo-tert-amylacetyl chloride

Description

Structural Classification and IUPAC Nomenclature of α-Bromo-tert-amylacetyl Chloride

α-Bromo-tert-amylacetyl chloride is classified as an aliphatic, bifunctional α-bromoacyl chloride. The common name suggests a derivative of acetic acid, specifically "tert-amylacetic acid." The structure of the tert-amyl (or more systematically, tert-pentyl) group is a 2-methylbutan-2-yl moiety. Therefore, tert-amylacetic acid corresponds to 3,3-dimethylpentanoic acid.

The addition of a bromine atom at the alpha position (the carbon adjacent to the carbonyl group) and the conversion of the carboxylic acid to an acyl chloride yields the final structure. According to the International Union of Pure and Applied Chemistry (IUPAC) rules, the nomenclature is determined by identifying the longest carbon chain containing the acyl chloride group and numbering it from the carbonyl carbon as position 1.

Based on this, the systematic IUPAC name for α-Bromo-tert-amylacetyl chloride is 2-bromo-3,3-dimethylpentanoyl chloride .

| Component | Identification | Contribution to Name |

| Parent Chain | 5 carbons (including carbonyl) | -pentanoyl |

| Functional Group | Acyl Chloride (-COCl) | -oyl chloride |

| Substituent 1 | Bromine on Carbon 2 | 2-bromo- |

| Substituent 2 | Two Methyl groups on Carbon 3 | 3,3-dimethyl- |

Historical Context and Significance of α-Haloacyl Halides in Organic Synthesis

Acyl halides are reactive compounds often synthesized as intermediates for producing other organic compounds. wikipedia.org Historically, α-haloacyl halides became prominent synthetic tools following the development of methods for the α-halogenation of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction. This reaction provided reliable access to α-halo acids, which could then be readily converted to the more reactive α-haloacyl halides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The significance of α-haloacyl halides in organic synthesis is vast. teachy.ai They serve as key building blocks for a multitude of molecular transformations. For instance, they are precursors in the synthesis of:

α-Amino acids: Through reaction with ammonia.

α-Hydroxy acids: Via hydrolysis.

Esters and Amides: By reacting with alcohols and amines, respectively.

Ketones: In Friedel-Crafts acylation reactions.

Their bifunctional nature allows for sequential reactions at two different sites, making them powerful intermediates in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov

Stereochemical Implications of the α-Chiral Center in α-Bromo-tert-amylacetyl Chloride

The structure of 2-bromo-3,3-dimethylpentanoyl chloride contains a chiral center. The α-carbon (C2) is bonded to four distinct groups:

A bromine atom (-Br)

A hydrogen atom (-H)

A carbonyl chloride group (-COCl)

A tert-pentyl group (-C(CH₃)₂CH₂CH₃)

A carbon atom with four different substituents is known as a chiral center or stereocenter. tru.cadalalinstitute.com The presence of this single chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of stereoisomers. youtube.com

Enantiomers: Because α-Bromo-tert-amylacetyl chloride possesses one chiral center, it exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. tru.ca These two forms are designated as (R)-2-bromo-3,3-dimethylpentanoyl chloride and (S)-2-bromo-3,3-dimethylpentanoyl chloride, according to the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light. tru.ca

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers. While α-Bromo-tert-amylacetyl chloride itself only has one chiral center and thus no diastereomers, diastereomeric products can be formed if it reacts with another chiral molecule. tru.ca Understanding these potential outcomes is critical in asymmetric synthesis, where controlling the formation of a specific stereoisomer is the primary goal.

Optical Activity: Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. dalalinstitute.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. tru.ca

Chiral Purity: In research and industry, particularly for pharmaceuticals, the synthesis of a single enantiomer is often required, as different enantiomers of a drug can have vastly different biological effects. The enantiomeric excess (ee) is a measure of the purity of a chiral sample. The synthesis of compounds like α-Bromo-tert-amylacetyl chloride would likely involve asymmetric synthesis techniques to produce a high enantiomeric excess of the desired (R) or (S) form. researchgate.net If a reaction involving this molecule proceeds through an intermediate where the chirality is lost (for example, forming a planar carbocation at the α-carbon), the product will be a racemic mixture. lumenlearning.com Therefore, reaction mechanisms that preserve or control the stereochemistry at the chiral center are of paramount importance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12BrClO |

|---|---|

Molecular Weight |

227.52 g/mol |

IUPAC Name |

2-bromo-3,3-dimethylpentanoyl chloride |

InChI |

InChI=1S/C7H12BrClO/c1-4-7(2,3)5(8)6(9)10/h5H,4H2,1-3H3 |

InChI Key |

GDTMQLAVBPWHFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C(=O)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for α Bromo Tert Amylacetyl Chloride

Direct α-Halogenation of Carbonyl Precursors to α-Bromoacyl Systems

The introduction of a bromine atom at the α-position of a carbonyl compound is a fundamental transformation in organic synthesis. For a sterically demanding substrate like the tert-amylacetyl system, the choice of method is critical to ensure desired regioselectivity and reasonable yields.

Acid-Catalyzed Bromination Mechanisms, including Enol/Enolate Formation

The acid-catalyzed α-bromination of ketones and aldehydes proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon by a weak base leads to the formation of a nucleophilic enol. This enol then attacks a molecule of bromine, leading to the α-brominated product and regeneration of the acid catalyst.

The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step.

Hell-Volhard-Zelinsky (HVZ) Type Reactions for α-Bromo Carboxylic Acid Derivatives and Subsequent Acyl Chloride Formation

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids. acs.orgwikipedia.orgmasterorganicchemistry.com This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.comnrochemistry.combyjus.com

The mechanism of the HVZ reaction involves the in situ formation of an acyl bromide from the carboxylic acid and PBr₃. nrochemistry.combyjus.com This acyl bromide readily tautomerizes to its enol form, which is more nucleophilic than the enol of the corresponding carboxylic acid. The enol of the acyl bromide then reacts with bromine at the α-position to yield the α-bromoacyl bromide. nrochemistry.combyjus.com In the final step, this intermediate can be converted to the desired α-bromoacyl chloride by reaction with a suitable chlorinating agent, or it can be hydrolyzed to the α-bromo carboxylic acid, which can then be converted to the acyl chloride in a separate step. A general experimental procedure for a HVZ-type reaction is outlined in the table below.

Table 1: Illustrative Experimental Procedure for a Hell-Volhard-Zelinsky Reaction

| Step | Procedure |

|---|---|

| 1. | A mixture of the carboxylic acid and a chlorinating agent (e.g., SOCl₂) is heated to reflux to form the acyl chloride. |

| 2. | After cooling, red phosphorus is added, followed by the dropwise addition of bromine while heating. |

| 3. | The reaction mixture is refluxed to complete the α-bromination. |

| 4. | The crude α-bromoacyl halide can then be purified, for instance, by distillation. |

This table presents a generalized procedure and specific conditions may vary based on the substrate. nrochemistry.com

Regioselectivity and Stereoselectivity in α-Bromination Processes for Sterically Hindered Substrates

In the acid-catalyzed α-bromination of unsymmetrical ketones, the regioselectivity is governed by the stability of the intermediate enol. Generally, the enol formed at the more substituted α-carbon is thermodynamically more stable, leading to the preferential formation of the more substituted α-bromo ketone. For a substrate with a tert-amyl group, such as 3,3-dimethyl-2-pentanone, the α-carbon bearing the single hydrogen is more substituted than the methyl group on the other side of the carbonyl. Therefore, acid-catalyzed bromination is expected to favor substitution at this position.

The presence of a bulky group like the tert-amyl substituent can also introduce significant steric hindrance, which may influence the approach of the brominating agent and affect the reaction rate. While stereoselectivity is not a factor for producing α-bromo-tert-amylacetyl chloride from a non-chiral precursor, in cases where a chiral center is present, the stereochemical outcome of the α-bromination would need to be carefully considered. The formation of a planar enol intermediate typically leads to racemization if the α-carbon is a stereocenter. For the synthesis of molecules with α-quaternary stereocenters, specialized stereoselective methods are often required. nih.govnih.gov

Synthesis via Halogen Exchange or Functional Group Interconversion

An alternative approach to direct α-bromination is the synthesis of the target molecule through the interconversion of other functional groups.

Conversion of α-Hydroxy to α-Bromo Derivatives in the Context of Acyl Chlorides

The conversion of an α-hydroxy acid to an α-bromoacyl chloride is a two-step process involving the substitution of the hydroxyl group with a bromine atom and the conversion of the carboxylic acid to an acyl chloride. A powerful method for the conversion of alcohols to alkyl bromides is the Appel reaction. nih.gov This reaction utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) to achieve the transformation under mild conditions. nih.gov

While the Appel reaction is typically used for alcohols, its principles can be adapted for α-hydroxy acids. The reaction proceeds with the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction, leading to an inversion of configuration if the α-carbon is chiral. nih.gov Once the α-bromo acid is obtained, it can be converted to the corresponding acyl chloride using standard methods.

Modern Methods for Acyl Chloride Formation from Carboxylic Acids or Esters, relevant to α-Bromo-tert-amylacetyl Chloride

The final step in the synthesis of α-bromo-tert-amylacetyl chloride is the conversion of the corresponding α-bromo carboxylic acid to the acyl chloride. For sterically hindered carboxylic acids, standard reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride are generally effective. scribd.comgoogle.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. chemicalbook.comguidechem.com

Recent advancements have also provided milder and more selective methods for the formation of acyl chlorides from precursors other than carboxylic acids, which can be particularly useful for complex or sensitive molecules. One such method involves the direct conversion of tert-butyl esters to acid chlorides using thionyl chloride. This approach is highly selective for tert-butyl esters, leaving other ester types intact. The reaction conditions for this conversion are presented in the table below.

Table 2: Conditions for the Conversion of tert-Butyl Esters to Acid Chlorides

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | Dichloromethane | Room Temperature | 1-2 hours | High |

This data is based on a general method and may require optimization for specific substrates.

Another modern approach is the direct, mild conversion of esters to acyl chlorides using stannous chloride as a catalyst and dichlorodiphenylmethane as a key reagent. This method proceeds at ambient temperature and allows for a "one-pot" synthesis of amides or esters by subsequent addition of a nucleophile.

Chemo- and Stereoselective Synthesis Approaches to α-Bromo-tert-amylacetyl Chloride

The synthesis of α-Bromo-tert-amylacetyl chloride, also known as α-bromo-3,3-dimethylpentanoyl chloride, presents a unique synthetic challenge due to the steric hindrance imposed by the tert-amyl group. This steric bulk can significantly influence the reactivity of the α-carbon, making stereoselective bromination difficult. Modern synthetic strategies have focused on the development of highly selective catalytic systems to overcome these challenges.

Asymmetric α-Bromination Strategies for Chiral Induction

The direct asymmetric α-bromination of acid chlorides is a powerful method for generating chiral α-bromo carbonyl compounds. This approach typically involves the in-situ generation of a chiral enolate equivalent that then reacts with an electrophilic bromine source. The key to achieving high levels of enantioselectivity lies in the design of the chiral catalyst that orchestrates the facial selectivity of the bromination step.

One of the most successful strategies involves the use of chiral nucleophilic catalysts, such as cinchona alkaloid derivatives. acs.org In this methodology, the acid chloride reacts with the chiral catalyst and a stoichiometric base to form a zwitterionic enolate intermediate. This transient, chiral nucleophile then abstracts a bromine cation from a suitable brominating agent. The steric and electronic properties of the catalyst control the approach of the brominating agent, leading to the preferential formation of one enantiomer.

The general reaction scheme can be depicted as follows:

Step 1: The acid chloride (in this case, tert-amylacetyl chloride) reacts with a chiral nucleophilic catalyst and a base (e.g., Hünig's base) to form a chiral ketene (B1206846) enolate.

Step 2: The chiral ketene enolate reacts with an electrophilic bromine source.

Step 3: The resulting intermediate undergoes transacylation to yield the desired α-bromo acid chloride and regenerate the catalyst. acs.org

Synthesis of Enantiopure α-Bromo-tert-amylacetyl Chloride via Chiral Auxiliary or Catalytic Methods

In addition to direct catalytic asymmetric bromination, the use of chiral auxiliaries provides a robust and reliable method for the synthesis of enantiopure α-bromo carbonyl compounds. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

Chiral Auxiliary Approach:

For the synthesis of enantiopure α-Bromo-tert-amylacetyl chloride, a common strategy would involve the following steps:

Attachment of Chiral Auxiliary: tert-Amylacetic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone, to form an N-acyloxazolidinone. wikipedia.org

Diastereoselective Bromination: The resulting chiral imide is then enolized with a suitable base (e.g., sodium hexamethyldisilazide) and reacted with an electrophilic bromine source (e.g., N-bromosuccinimide). The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective bromination.

Cleavage of the Auxiliary: The α-bromo N-acyloxazolidinone is then cleaved, for instance, by reaction with thionyl chloride, to afford the desired enantiopure α-Bromo-tert-amylacetyl chloride and recover the chiral auxiliary.

The diastereoselectivity of the bromination step is typically very high, often exceeding 99%, ensuring the formation of a single enantiomer of the product.

Catalytic Methods:

As discussed in the previous section, catalytic asymmetric α-bromination of acid chlorides offers a more atom-economical approach. acs.org Researchers have developed practical, catalytic, and asymmetric processes for the α-bromination of a variety of acid chlorides. acs.org These reactions are often catalyzed by cinchona alkaloid derivatives, with the best results obtained using a de novo designed proline cinchona alkaloid conjugate. acs.org

The application of this methodology to tert-amylacetyl chloride would likely proceed by adding the acid chloride to a solution of a suitable base and the chiral catalyst at low temperatures, followed by the addition of a brominating agent. acs.org The reaction would then be quenched to afford the α-bromo acid chloride. While the steric bulk of the tert-amyl group may present a challenge, the versatility of this catalytic system suggests that with appropriate optimization, high enantioselectivity could be achieved.

Below is a table summarizing the results for the catalytic asymmetric α-bromination of various aliphatic acid chlorides, which can serve as a reference for the potential outcome of the synthesis of α-Bromo-tert-amylacetyl chloride.

| Entry | Acid Chloride | Product | Yield (%) | ee (%) |

| 1 | Phenylacetyl chloride | α-Bromophenylacetyl chloride | 51 | 99 |

| 2 | 1-Naphthylacetyl chloride | α-Bromo-1-naphthylacetyl chloride | 51 | 99 |

| 3 | Hexanoyl chloride | α-Bromohexanoyl chloride | 55 | 97 |

| 4 | Isovaleryl chloride | α-Bromoisovaleryl chloride | 53 | 98 |

Data adapted from a study on the catalytic, asymmetric α-bromination of acid chlorides. The specific substrate α-Bromo-tert-amylacetyl chloride was not reported in this study, but the data for other aliphatic acid chlorides are presented for illustrative purposes.

Mechanistic Investigations of α Bromo Tert Amylacetyl Chloride Reactivity

Nucleophilic Acyl Substitution Reactions Involving α-Bromo-tert-amylacetyl Chloride (SN2-Acyl Mechanism)

This section would have explored the reactivity of the carbonyl group in α-Bromo-tert-amylacetyl chloride towards various nucleophiles. The core of the discussion would have been the Sₙ2-acyl (nucleophilic acyl substitution) mechanism, which typically proceeds through a tetrahedral intermediate. The bulky tert-amyl group adjacent to the acyl chloride functionality would be expected to exert significant steric hindrance, influencing the rate and feasibility of these reactions.

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Water)

This subsection would have detailed the esterification and hydrolysis reactions of α-Bromo-tert-amylacetyl chloride. The reaction with alcohols would yield tert-amyl bromoesters, while reaction with water would lead to the corresponding carboxylic acid. A comparative analysis with less sterically hindered acyl chlorides would have been presented, likely showing a decreased reaction rate for the title compound. A data table illustrating the effect of the alcohol's steric bulk (e.g., methanol (B129727) vs. tert-butanol) on the reaction rate would have been included.

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Amides)

The formation of amides through the reaction of α-Bromo-tert-amylacetyl chloride with primary and secondary amines would have been the focus here. The steric hindrance from both the tert-amyl group and potentially bulky amines would be a key point of discussion, affecting the rate of amidation. A data table comparing the reaction rates with various amines (e.g., ammonia, diethylamine, aniline) would have been necessary to provide a quantitative understanding.

Reactivity with Carbon Nucleophiles (e.g., Organometallics, Enolates)

This part would have investigated the formation of ketones and other carbon-carbon bond-containing products. Reactions with organometallic reagents like Grignard reagents or organocuprates would have been discussed. The competition between nucleophilic attack at the carbonyl carbon and potential side reactions due to the presence of the α-bromo group would have been a central theme. The reactivity with enolates in reactions such as the acylation of ketones would also have been explored, with a focus on the steric limitations imposed by the tert-amyl group.

Reactions at the α-Bromo Center in α-Bromo-tert-amylacetyl Chloride

This section would have shifted focus from the carbonyl group to the electrophilic carbon atom bearing the bromine atom. The interplay between substitution and elimination reactions at this center would have been analyzed.

Nucleophilic Substitution (SN1/SN2) Reactions at the α-Carbon, considering Steric Hindrance from the tert-Amyl Group

The potential for nucleophilic substitution of the bromide ion would have been discussed. The significant steric hindrance provided by the adjacent tert-amyl group and the acyl chloride functionality would likely disfavor a direct Sₙ2 attack. The possibility of an Sₙ1 pathway, involving the formation of a carbocation intermediate, would have been considered, although the electron-withdrawing nature of the adjacent carbonyl group would destabilize such an intermediate. A discussion on the factors favoring one pathway over the other, supported by hypothetical kinetic data, would have been presented.

Elimination Reactions (E1/E2) leading to Ketenes or α,β-Unsaturated Acyl Chlorides

This subsection would have explored the possibility of elimination reactions. Treatment with a non-nucleophilic base could potentially lead to the formation of a ketene (B1206846) intermediate via an E2-like mechanism. Alternatively, under different conditions, an E1 or E2 reaction could result in the formation of an α,β-unsaturated acyl chloride. The regioselectivity and stereoselectivity of these elimination reactions, influenced by the bulky tert-amyl group, would have been a key area of investigation.

Rearrangement Pathways Influenced by the α-Bromo and tert-Amyl Substituents

Generally, acyl chlorides with α-bromo substituents can be susceptible to rearrangements, often influenced by the steric and electronic nature of other substituents on the carbon backbone. The bulky tert-amyl group (1,1-dimethylpropyl group) would exert a significant steric hindrance around the α-carbon. This steric congestion could influence the preferred conformations of the molecule and potentially favor rearrangement pathways that alleviate this strain.

One potential, though speculative, rearrangement could involve a 1,2-hydride or alkyl shift to form a more stable carbocation intermediate if reaction conditions were to promote the loss of the bromide ion. However, the formation of a primary carbocation upon bromide departure is energetically unfavorable. The presence of the electron-withdrawing acetyl chloride group further destabilizes any potential positive charge on the α-carbon, making a simple SN1-type rearrangement unlikely under normal conditions.

Another possibility could be a Favorskii-type rearrangement under basic conditions, where a cyclopropanone (B1606653) intermediate is formed. The bulky tert-amyl group would likely hinder the approach of a base to the α-proton, potentially requiring forcing conditions. The subsequent ring-opening of the cyclopropanone would be influenced by the steric bulk of the tert-amyl group, dictating the regioselectivity of the final carboxylic acid derivative product.

Without experimental data, these proposed pathways remain hypothetical.

Radical Reactions Involving α-Bromo-tert-amylacetyl Chloride

The α-bromo functionality in alpha-Bromo-tert-amylacetyl chloride suggests its potential to participate in radical reactions. The carbon-bromine bond can be cleaved homolytically upon initiation by radical initiators (e.g., AIBN) or photochemically to generate an α-acyl radical.

Initiation: R• + Br-C(R')-C(=O)Cl → R-Br + •C(R')-C(=O)Cl where R' represents the rest of the this compound structure.

Propagation: The generated α-acyl radical could then participate in various propagation steps, such as addition to alkenes or alkynes, or hydrogen atom abstraction from a suitable donor.

Termination: The radical chain reaction would terminate through conventional pathways, such as radical recombination.

The bulky tert-amyl group would sterically shield the radical center, potentially influencing the stereoselectivity of subsequent reactions and favoring addition to less sterically hindered substrates.

Below is a hypothetical data table illustrating potential outcomes of a radical addition reaction to different alkenes, based on general principles of radical reactivity.

| Alkene Substrate | Initiator | Solvent | Potential Product Structure | Predicted Observations |

| Styrene | AIBN | Toluene | 3-phenyl-2-(tert-amyl)-2-bromo-propanoyl chloride | Polymerization may compete with addition. |

| 1-Octene | Benzoyl Peroxide | Cyclohexane | 2-bromo-2-(tert-amyl)decanoyl chloride | Addition to the terminal carbon is expected. |

| Cyclohexene | UV light | Dichloromethane | (2-bromocyclohexyl)(tert-amyl)acetyl chloride | Formation of trans product is likely favored. |

This table is illustrative and not based on experimental results for the specific compound.

Transition Metal-Catalyzed Transformations of α-Bromo-tert-amylacetyl Chloride

Alpha-bromo acyl chlorides can serve as substrates in various transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, and nickel are commonly employed for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: In a typical Suzuki-type coupling, a palladium catalyst could facilitate the reaction between this compound and an organoboron reagent (e.g., a boronic acid). The reaction would likely proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The steric hindrance from the tert-amyl group could impact the rate of oxidative addition and might require the use of bulky phosphine ligands to facilitate the reaction.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as atom transfer radical addition (ATRA) or coupling with nucleophiles, are also conceivable. For instance, in an ATRA reaction, a copper(I) catalyst could reversibly abstract the bromine atom to generate the α-acyl radical, which could then add to an alkene.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often effective for coupling reactions involving sterically hindered substrates. A nickel-catalyzed Kumada-type coupling with a Grignard reagent could potentially be used to introduce a new alkyl or aryl group at the α-position.

A summary of potential transition metal-catalyzed reactions is presented in the table below.

| Catalyst System | Coupling Partner | Potential Product | Reaction Type |

| Pd(PPh₃)₄ / Base | Arylboronic acid | α-aryl-tert-amylacetyl chloride | Suzuki Coupling |

| CuBr / Ligand | Alkene | α-bromo-γ-functionalized-tert-amylacetyl chloride | Atom Transfer Radical Addition |

| NiCl₂(dppp) | Alkyl Grignard reagent | α-alkyl-tert-amylacetyl chloride | Kumada Coupling |

This table represents potential transformations based on known reactivity of similar compounds and is not based on specific experimental data for this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a cornerstone technique for the elemental analysis of α-bromo-tert-amylacetyl chloride. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the confident determination of the compound's molecular formula. For C₇H₁₂BrClO, the theoretical exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm the elemental composition.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural insights. The common fragmentation of acyl halides involves the loss of the halogen atom to form a prominent acylium ion. ucalgary.ca In the case of α-bromo-tert-amylacetyl chloride, key fragmentation pathways would include the loss of a chlorine radical, a bromine radical, and subsequent cleavages of the tert-amyl group. Analysis of these fragments helps to piece together the molecular structure.

Table 1: Predicted HRMS Data for α-Bromo-tert-amylacetyl Chloride (C₇H₁₂BrClO)

| Ion Formula | Calculated m/z | Predicted Abundance | Description |

|---|---|---|---|

| [C₇H₁₂⁷⁹BrClO]⁺ | 225.9782 | High | Molecular Ion (⁷⁹Br isotope) |

| [C₇H₁₂⁸¹BrClO]⁺ | 227.9762 | High | Molecular Ion (⁸¹Br isotope) |

| [C₇H₁₂⁷⁹BrO]⁺ | 191.0070 | Medium | [M-Cl]⁺ |

| [C₇H₁₂⁸¹BrO]⁺ | 193.0049 | Medium | [M-Cl]⁺ |

| [C₇H₁₂ClO]⁺ | 147.0571 | Medium | [M-Br]⁺ |

Note: This table contains predicted data based on chemical principles.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of α-Bromo-tert-amylacetyl Chloride

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the connectivity and spatial relationships of the atoms within α-bromo-tert-amylacetyl chloride.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show signals for the methine proton alpha to the bromine and carbonyl group, as well as signals for the methyl and methylene (B1212753) protons of the tert-amyl group. The ¹³C NMR spectrum will display a characteristic signal for the carbonyl carbon in the range of 160-180 ppm, along with resonances for the other carbons in the molecule. ucalgary.castackexchange.com

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, allowing for the identification of adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Data for α-Bromo-tert-amylacetyl Chloride in CDCl₃

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (C=O) | ~170 | - | H2, H4 |

| 2 (CHBr) | ~55 | ~4.5 | C1, C3, C4 |

| 3 (C(CH₃)₂) | ~40 | - | H2, H4, H5 |

| 4 (CH₂) | ~30 | ~1.8 | C2, C3, C5 |

| 5 (CH₃) | ~10 | ~0.9 | C3, C4 |

| 6 (CH₃) | ~25 | ~1.2 | C2, C3, C4 |

Note: This table contains predicted data based on spectroscopic principles.

As α-bromo-tert-amylacetyl chloride is a chiral molecule, it is essential to determine the enantiomeric excess (e.e.) of a given sample. Chiral NMR spectroscopy is a powerful method for this purpose. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov When the chiral analyte interacts with the chiral agent, it forms diastereomeric complexes or derivatives that are distinguishable by NMR. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification and the determination of the e.e. The difference in the chemical shifts (Δδ) between the diastereomeric complexes can be observed in both ¹H and ¹³C NMR spectra. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For α-bromo-tert-amylacetyl chloride, the most characteristic vibration is the carbonyl (C=O) stretch, which is expected to appear at a high frequency, typically around 1800 cm⁻¹, a hallmark of acyl chlorides. uobabylon.edu.iqreddit.com Other key vibrational modes include the C-Cl and C-Br stretches, as well as various C-H stretching and bending vibrations. The combination of IR and Raman data can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other.

Table 3: Predicted Vibrational Frequencies for α-Bromo-tert-amylacetyl Chloride

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C=O Stretch | ~1800 | Medium |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-Cl Stretch | 650-800 | Medium |

Note: This table contains predicted data based on typical group frequencies.

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination (if applicable)

Should α-bromo-tert-amylacetyl chloride be a crystalline solid, single-crystal X-ray crystallography can provide the most definitive structural information. This technique can elucidate the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net Crucially, for a chiral compound, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenter without ambiguity. researchgate.net This would provide an absolute assignment of the (R) or (S) configuration to a specific enantiomer.

Chiral Chromatography (HPLC, GC) for Stereoisomer Separation and Quantification

Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

The separation can be achieved directly using a chiral stationary phase (CSP). sigmaaldrich.com CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.com

Alternatively, an indirect method can be used where the enantiomers of α-bromo-tert-amylacetyl chloride are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral chromatography column. nih.gov The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess.

Computational and Theoretical Chemistry Studies on α Bromo Tert Amylacetyl Chloride

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Bond Properties

A computational study of α-Bromo-tert-amylacetyl chloride would begin with geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)). These calculations would yield the most stable three-dimensional arrangement of the atoms. From this optimized geometry, key bond lengths, bond angles, and dihedral angles would be determined, providing a foundational understanding of the molecule's structure.

Further analysis would involve calculating electronic properties. This could include generating molecular orbital (MO) diagrams to visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. Additionally, a Natural Bond Orbital (NBO) analysis would be performed to understand charge distribution, atomic charges, and the nature of the chemical bonds (e.g., ionic vs. covalent character).

Table 1: Hypothetical Optimized Geometrical Parameters for α-Bromo-tert-amylacetyl Chloride (Note: This table is illustrative and not based on actual published data.)

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.19 Å |

| C-Cl Bond Length | 1.80 Å |

| C-Br Bond Length | 1.95 Å |

| C-C(tert-amyl) Bond Length | 1.54 Å |

| O=C-Cl Bond Angle | 125.0° |

Conformational Analysis and Energy Minima of α-Bromo-tert-amylacetyl Chloride and its Intermediates

Due to the presence of several single bonds, α-Bromo-tert-amylacetyl chloride can exist in various spatial arrangements or conformations. A thorough conformational analysis would be necessary to identify the most stable conformers. This is typically achieved by systematically rotating key dihedral angles (e.g., the Br-C-C=O angle) and calculating the potential energy at each step. The resulting potential energy surface would reveal the global energy minimum, corresponding to the most populated conformation at equilibrium, as well as other local minima. Similar analyses would be crucial for understanding the preferred geometries of any reactive intermediates that might form during its chemical transformations.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Theoretical chemistry is instrumental in modeling reaction mechanisms. For α-Bromo-tert-amylacetyl chloride, one could model its reaction with a nucleophile. This would involve identifying the reactants, products, and any intermediates. The transition state (TS) structure for each step of the reaction would be located and optimized. A frequency calculation would then be performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, an energy profile for the entire reaction pathway can be constructed, allowing for the determination of activation energies and reaction rates.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties that are invaluable for identifying and characterizing a molecule in the laboratory. For α-Bromo-tert-amylacetyl chloride, these would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of key absorption bands, such as the characteristic carbonyl (C=O) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants would provide a theoretical spectrum that could be compared with experimental data to confirm the structure.

Table 2: Hypothetical Predicted Spectroscopic Data for α-Bromo-tert-amylacetyl Chloride (Note: This table is illustrative and not based on actual published data.)

| Parameter | Predicted Value |

|---|---|

| Carbonyl (C=O) IR Frequency | ~1795 cm⁻¹ |

| ¹H NMR Chemical Shift (α-H) | 4.5 - 5.0 ppm |

| ¹³C NMR Chemical Shift (C=O) | 168 - 172 ppm |

In Silico Design of Novel Transformations and Catalysts Utilizing the α-Bromo-tert-amylacetyl Chloride Moiety

The structural and electronic information gained from the calculations above could be leveraged for in silico (computer-aided) design. By understanding the molecule's reactivity, researchers could computationally screen potential catalysts that might facilitate specific transformations with higher efficiency or selectivity. For instance, different Lewis acids could be modeled to see how they interact with the carbonyl oxygen or the chlorine atom, potentially lowering the activation energy for nucleophilic substitution. This approach accelerates the discovery of new synthetic methodologies by prioritizing the most promising experimental routes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for α-bromo-tert-amylacetyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of tert-amylacetyl chloride using brominating agents like PBr₃ or HBr in anhydrous conditions. Yield optimization requires precise temperature control (0–5°C) to minimize side reactions (e.g., alkyl halide elimination). Purity is assessed via GC-MS or <sup>1</sup>H NMR, with silica gel chromatography used for purification .

Q. How should researchers handle α-bromo-tert-amylacetyl chloride to ensure stability during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis or light-induced decomposition. Pre-drying solvents (e.g., molecular sieves) and using anhydrous workstations (gloveboxes) during aliquoting are critical. Stability tests via periodic FT-IR analysis (monitoring C-Br stretching at ~550 cm⁻¹) are recommended .

Q. What spectroscopic techniques are most effective for characterizing α-bromo-tert-amylacetyl chloride?

- Methodological Answer : Combine <sup>13</sup>C NMR (to confirm quaternary carbon environments) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography may resolve stereochemical ambiguities, though crystallization in hexane/ethyl acetate at low temperatures (−40°C) is often necessary due to its low melting point .

Advanced Research Questions

Q. How can competing reactivity pathways (e.g., nucleophilic substitution vs. elimination) be controlled during derivatization of α-bromo-tert-amylacetyl chloride?

- Methodological Answer : Kinetic vs. thermodynamic control strategies:

- SN2 pathways : Use polar aprotic solvents (DMF, DMSO) with bulky bases (e.g., DBU) to favor substitution.

- Elimination mitigation : Lower reaction temperatures (−10°C) and slow addition of nucleophiles (e.g., Grignard reagents).

- Monitoring : In-situ <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or quenching studies to track intermediates .

Q. What computational methods aid in predicting the reactivity of α-bromo-tert-amylacetyl chloride in organometallic coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura). Focus on steric parameters (e.g., Tolman cone angle) of the tert-amyl group and charge distribution at the α-carbon. Compare computed activation energies with experimental kinetic data to validate models .

Q. How do solvent polarity and additives influence enantioselective transformations involving α-bromo-tert-amylacetyl chloride?

- Methodological Answer : Chiral ligands (e.g., BINAP) in nonpolar solvents (toluene) enhance enantiomeric excess (ee) in asymmetric alkylations. Additives like Cs₂CO₃ improve catalyst turnover by mitigating bromide poisoning. Use chiral HPLC (Chiralpak IA/IB columns) to quantify ee and correlate with solvent polarity indexes (e.g., Kamlet-Taft parameters) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction rates for α-bromo-tert-amylacetyl chloride in SN1 vs. SN2 mechanisms?

- Methodological Answer : Re-evaluate solvent effects (dielectric constants) and leaving group stability via Hammett plots. Conduct kinetic isotope effect (KIE) studies (deuterated substrates) to distinguish between concerted (SN2) and stepwise (SN1) pathways. Reconcile data by comparing activation parameters (ΔH‡, ΔS‡) from Arrhenius plots .

Experimental Design Considerations

Q. What safety protocols are essential when scaling up reactions with α-bromo-tert-amylacetyl chloride?

- Methodological Answer : Use explosion-proof reactors with pressure relief valves for exothermic brominations. Implement real-time gas monitoring (IR sensors for HBr release) and emergency quenching systems (ice/NaHCO₃ baths). Toxicity assessments (LD50 via OECD Guidelines 423) must precede large-scale work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.